molecular formula C16H17NO4S B2452177 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 446259-00-3

4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No. B2452177
CAS RN: 446259-00-3
M. Wt: 319.38
InChI Key: SDFTZUFSQFSXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Molecular Structure Analysis

The molecular formula of this compound is C16H17NO4S . It has a molecular weight of 319.375 Da .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 200.21 . It has a pKa value of 3.48 and 8.36 in water and methanol at 25°C .

Scientific Research Applications

Effect on Plant Metabolism

A study by Nagutb (1964) investigated the effects of amino derivatives of benzoic acid, closely related to 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid, on the respiration of etiolated barley leaves. This research highlighted the complex interactions between these compounds and plant metabolism, indicating their potential significance in agricultural sciences (Nagutb, 1964).

Degradation of Acetaminophen by Advanced Oxidation Process

Qutob et al. (2022) reviewed the degradation of acetaminophen, a compound structurally similar to this compound, using advanced oxidation processes (AOPs). This comprehensive study outlined the kinetics, mechanisms, and by-products of acetaminophen degradation, contributing to the understanding of the environmental impact and treatment of compounds related to this compound (Qutob et al., 2022).

Analytical Methods for Methyl Paraben Identification

Mallika J.B.N et al. (2014) reviewed various analytical methods used to determine the presence and concentration of methyl paraben, a compound related to benzoic acid derivatives. The study emphasized the importance of accurate detection methods, such as HPLC and spectrofluorimetric techniques, in assessing the presence of these compounds in cosmetics, providing a basis for understanding the analytical techniques applicable to compounds like this compound (Mallika J.B.N et al., 2014).

Role of Benzoic Acid in Gut Functions

Mao et al. (2019) explored the role of benzoic acid, a core component of this compound, in regulating gut functions. The study highlighted the antibacterial and antifungal properties of benzoic acid and its impact on digestion, absorption, and the microbial balance in the gut, indicating the potential implications of related compounds in health and nutrition (Mao et al., 2019).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(4-methylphenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)11-17(22(2,20)21)15-9-7-14(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFTZUFSQFSXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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